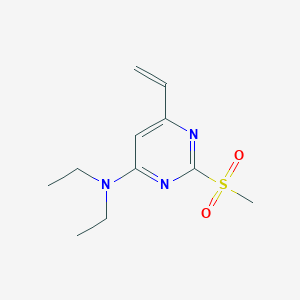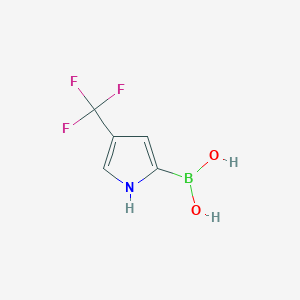
(4-(Trifluoromethyl)-1H-pyrrol-2-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(Trifluoromethyl)-1H-pyrrol-2-yl)boronic acid is an organoboron compound that features a trifluoromethyl group attached to a pyrrole ring, which is further bonded to a boronic acid moiety. This compound is of significant interest in organic chemistry due to its unique structural properties and reactivity, making it a valuable reagent in various chemical transformations, particularly in cross-coupling reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method is the palladium-catalyzed borylation of the corresponding halogenated pyrrole using bis(pinacolato)diboron under mild conditions . This reaction proceeds efficiently in the presence of a base such as potassium acetate and a ligand like triphenylphosphine.
Industrial Production Methods: Industrial production of (4-(Trifluoromethyl)-1H-pyrrol-2-yl)boronic acid may involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity. Continuous flow processes and the use of automated reactors can enhance the efficiency and consistency of the production .
Análisis De Reacciones Químicas
Types of Reactions: (4-(Trifluoromethyl)-1H-pyrrol-2-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most prominent reaction, where the boronic acid reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base to form carbon-carbon bonds.
Oxidation and Reduction: The compound can participate in oxidation reactions to form corresponding alcohols or ketones and reduction reactions to yield the corresponding hydrocarbons.
Substitution Reactions: Nucleophilic substitution reactions can occur at the boronic acid moiety, leading to the formation of various derivatives.
Common Reagents and Conditions:
Palladium Catalysts: Such as Pd(PPh3)4 or PdCl2(dppf).
Bases: Including potassium carbonate, sodium hydroxide, and cesium carbonate.
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), and toluene are commonly used.
Major Products: The major products formed from these reactions include biaryl compounds, substituted pyrroles, and various functionalized derivatives depending on the specific reaction conditions .
Aplicaciones Científicas De Investigación
(4-(Trifluoromethyl)-1H-pyrrol-2-yl)boronic acid has diverse applications in scientific research:
Mecanismo De Acción
The mechanism by which (4-(Trifluoromethyl)-1H-pyrrol-2-yl)boronic acid exerts its effects primarily involves its role as a reagent in catalytic cycles. In Suzuki-Miyaura coupling, for example, the compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product . The trifluoromethyl group enhances the reactivity and stability of the intermediate complexes, facilitating efficient coupling reactions.
Comparación Con Compuestos Similares
(4-(Trifluoromethyl)phenylboronic acid): Similar in structure but with a phenyl ring instead of a pyrrole ring.
(3-Fluorophenylboronic acid): Contains a fluorine substituent on a phenyl ring.
(4-Methoxyphenylboronic acid): Features a methoxy group on a phenyl ring.
Uniqueness: (4-(Trifluoromethyl)-1H-pyrrol-2-yl)boronic acid is unique due to the presence of both a trifluoromethyl group and a pyrrole ring, which confer distinct electronic properties and reactivity. This combination makes it particularly effective in specific cross-coupling reactions and the synthesis of heterocyclic compounds .
Propiedades
Fórmula molecular |
C5H5BF3NO2 |
|---|---|
Peso molecular |
178.91 g/mol |
Nombre IUPAC |
[4-(trifluoromethyl)-1H-pyrrol-2-yl]boronic acid |
InChI |
InChI=1S/C5H5BF3NO2/c7-5(8,9)3-1-4(6(11)12)10-2-3/h1-2,10-12H |
Clave InChI |
COTSLAKXHWWKHM-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=CN1)C(F)(F)F)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(1S,2R,6S,10S,11S,13R,15S,17R)-13-benzyl-6-hydroxy-4,17-dimethyl-5-oxo-15-prop-1-en-2-yl-12,14,18-trioxapentacyclo[11.4.1.01,10.02,6.011,15]octadeca-3,8-dien-8-yl]methyl 2-(4-hydroxy-3-iodo-5-methoxyphenyl)acetate](/img/structure/B12927797.png)

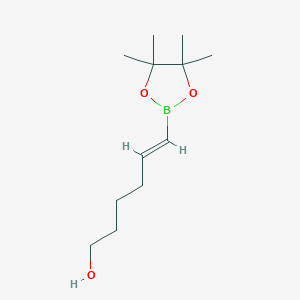

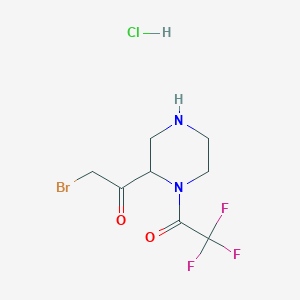

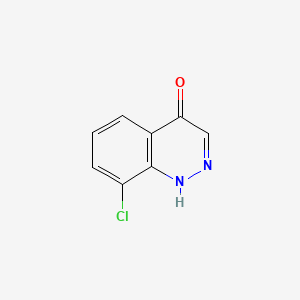
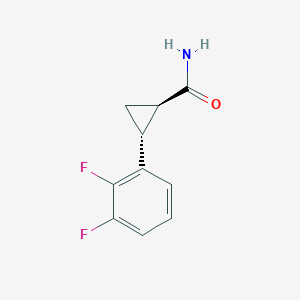
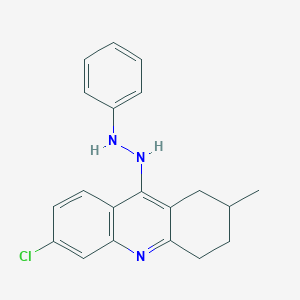
![2-Chloro-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B12927853.png)
![3-Chloro-2-(4-methoxyphenyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12927854.png)
![3-(2,6-Difluorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12927858.png)

